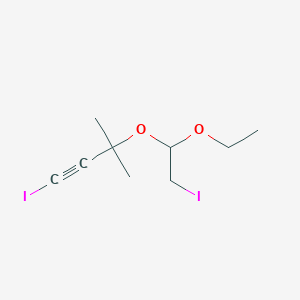
1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl- is a chemical compound with the molecular formula C9H15IO2 It is characterized by the presence of iodine atoms and an ethoxy group attached to a butyne backbone
Métodos De Preparación
The synthesis of 1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl- typically involves multiple steps. One common method includes the reaction of 3-methyl-1-butyne with ethyl iodide in the presence of a base to form the intermediate compound. This intermediate is then reacted with iodine and an ethoxy group to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of iodine atoms and the formation of simpler hydrocarbons.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl- involves its interaction with molecular targets through its iodine and ethoxy groups. These interactions can lead to the formation of new bonds or the breaking of existing ones, depending on the reaction conditions. The pathways involved are often complex and require detailed study to fully understand.
Comparación Con Compuestos Similares
Similar compounds to 1-Butyne, 3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methyl- include other iodinated butynes and ethoxy-substituted hydrocarbons. What sets this compound apart is the specific arrangement of its iodine and ethoxy groups, which confer unique reactivity and potential applications. Some similar compounds include:
- 1-Butyne, 3-(1-ethoxy-2-chloroethoxy)-1-chloro-3-methyl-
- 1-Butyne, 3-(1-ethoxy-2-bromoethoxy)-1-bromo-3-methyl-
These compounds share structural similarities but differ in their halogen atoms, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
881033-51-8 |
|---|---|
Fórmula molecular |
C9H14I2O2 |
Peso molecular |
408.01 g/mol |
Nombre IUPAC |
3-(1-ethoxy-2-iodoethoxy)-1-iodo-3-methylbut-1-yne |
InChI |
InChI=1S/C9H14I2O2/c1-4-12-8(7-11)13-9(2,3)5-6-10/h8H,4,7H2,1-3H3 |
Clave InChI |
KGQDAGIRKCCQEW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CI)OC(C)(C)C#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)

![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
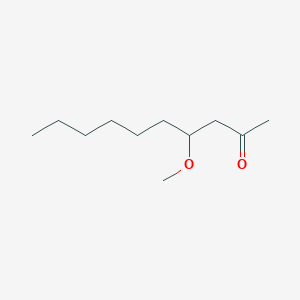
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
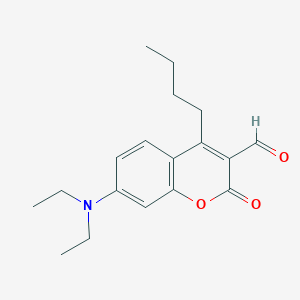


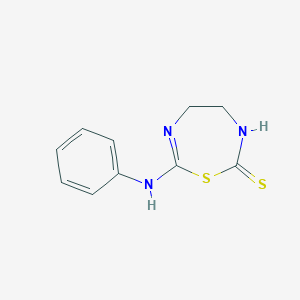
![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)
![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
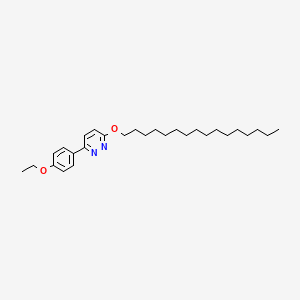
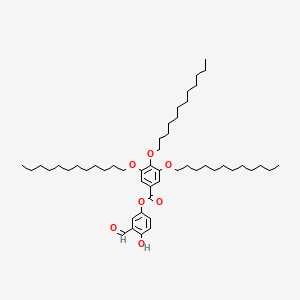
![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)
